![molecular formula C12H14N2O2 B2650452 N-(cyanomethyl)-4-(4-hydroxyphenyl)butanamide CAS No. 1797090-85-7](/img/structure/B2650452.png)
N-(cyanomethyl)-4-(4-hydroxyphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyanomethyl)-4-(4-hydroxyphenyl)butanamide, also known as NHBA, is a chemical compound that has gained interest in the scientific community due to its potential therapeutic properties. This compound has been studied for its ability to target specific receptors in the body, which may lead to the development of new drugs for various diseases.
Wirkmechanismus
N-(cyanomethyl)-4-(4-hydroxyphenyl)butanamide targets specific receptors in the body, including the sigma-1 receptor and the imidazoline I2 receptor. These receptors are involved in various physiological processes, including cell growth, neurotransmitter release, and blood pressure regulation. By targeting these receptors, N-(cyanomethyl)-4-(4-hydroxyphenyl)butanamide may modulate these processes, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
N-(cyanomethyl)-4-(4-hydroxyphenyl)butanamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, improvement in cognitive function, and vasodilation. N-(cyanomethyl)-4-(4-hydroxyphenyl)butanamide has also been shown to have antioxidant properties, which may have potential applications in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(cyanomethyl)-4-(4-hydroxyphenyl)butanamide has several advantages for lab experiments, including its high purity and stability. However, N-(cyanomethyl)-4-(4-hydroxyphenyl)butanamide has limited solubility in water, which may limit its use in certain experiments. Additionally, N-(cyanomethyl)-4-(4-hydroxyphenyl)butanamide may have potential toxicity at high doses, which should be taken into consideration when conducting experiments.
Zukünftige Richtungen
There are several potential future directions for N-(cyanomethyl)-4-(4-hydroxyphenyl)butanamide research. One direction is the development of new drugs for cancer treatment by targeting specific receptors. Another direction is the development of drugs for neurodegenerative diseases, such as Alzheimer's disease, by improving cognitive function. Additionally, N-(cyanomethyl)-4-(4-hydroxyphenyl)butanamide may have potential applications in the treatment of hypertension and other cardiovascular diseases. Further research is needed to fully understand the potential therapeutic properties of N-(cyanomethyl)-4-(4-hydroxyphenyl)butanamide and its mechanisms of action.
Synthesemethoden
N-(cyanomethyl)-4-(4-hydroxyphenyl)butanamide can be synthesized through a multistep process involving the reaction of 4-hydroxybenzaldehyde with a cyanomethyl ketone followed by a reduction reaction. This synthesis method has been optimized to produce high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-(cyanomethyl)-4-(4-hydroxyphenyl)butanamide has been studied for its potential therapeutic properties in a variety of fields, including cancer research, neurology, and cardiovascular disease. In cancer research, N-(cyanomethyl)-4-(4-hydroxyphenyl)butanamide has been shown to inhibit the growth of cancer cells by targeting specific receptors. In neurology, N-(cyanomethyl)-4-(4-hydroxyphenyl)butanamide has been studied for its potential to improve cognitive function and memory. In cardiovascular disease, N-(cyanomethyl)-4-(4-hydroxyphenyl)butanamide has been shown to have vasodilatory effects, which may lead to the development of new drugs for hypertension.
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-4-(4-hydroxyphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c13-8-9-14-12(16)3-1-2-10-4-6-11(15)7-5-10/h4-7,15H,1-3,9H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQYEMMGJXDRCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCC(=O)NCC#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-4-(4-hydroxyphenyl)butanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.